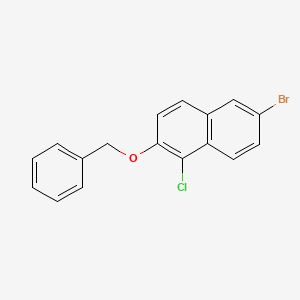
2-Ethoxy-2-oxoethylzinc chloride, 0.50 M in ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-2-oxoethylzinc chloride, 0.50 M in ether, is a reagent used in organic syntheses. It is a colorless, volatile, and flammable liquid that is soluble in water and other organic solvents, such as ether and alcohol. It is used in a variety of organic syntheses, including the synthesis of organic compounds, the preparation of pharmaceutical intermediates, and the preparation of polymers. In addition, 2-ethoxy-2-oxoethylzinc chloride is used in the synthesis of organometallic compounds, such as organozinc compounds.
Mécanisme D'action
2-Ethoxy-2-oxoethylzinc chloride is an organometallic reagent that is used in a variety of organic syntheses. The mechanism of action of 2-ethoxy-2-oxoethylzinc chloride is not well understood. However, it is thought to act as a Lewis acid, facilitating the formation of a new bond between two molecules. It is also thought to act as a nucleophile, attacking the electrophilic carbon atom of the target molecule.
Biochemical and Physiological Effects
2-Ethoxy-2-oxoethylzinc chloride has not been studied extensively in terms of its biochemical and physiological effects. It is known to be a volatile and flammable liquid, and it is also known to be toxic if ingested. It is also known to be a skin and eye irritant, and exposure to it should be avoided.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethoxy-2-oxoethylzinc chloride is a useful reagent in organic syntheses, and it has several advantages. It is a colorless, volatile, and flammable liquid that is soluble in water and other organic solvents, such as ether and alcohol. It is also relatively inexpensive and easy to obtain. The main limitation of 2-ethoxy-2-oxoethylzinc chloride is its toxicity. It is toxic if ingested, and it is also a skin and eye irritant. Therefore, it should be handled with care and used in a well-ventilated area.
Orientations Futures
The future directions for 2-ethoxy-2-oxoethylzinc chloride research include further investigation into its biochemical and physiological effects, as well as its mechanism of action. In addition, further research into its applications in organic syntheses, such as the synthesis of pharmaceutical intermediates and polymers, is needed. Finally, further research into its potential toxicity, and ways to reduce or eliminate its toxicity, is also needed.
Méthodes De Synthèse
2-Ethoxy-2-oxoethylzinc chloride is synthesized by the reaction of zinc chloride and ethyl acetate in the presence of anhydrous ether. The reaction is carried out in a sealed vessel containing anhydrous ether and the reactants. The reaction is exothermic and proceeds at room temperature. The reaction is complete after a few hours, and the product is isolated by distillation.
Applications De Recherche Scientifique
2-Ethoxy-2-oxoethylzinc chloride is used in a variety of scientific research applications. It is commonly used in the synthesis of organometallic compounds, such as organozinc compounds. In addition, it is used in the synthesis of organic compounds, such as pharmaceutical intermediates, and the preparation of polymers. It is also used in the synthesis of organometallic compounds, such as organozinc compounds.
Propriétés
IUPAC Name |
chlorozinc(1+);ethyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O2.ClH.Zn/c1-3-6-4(2)5;;/h2-3H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTXNZQCSXHQHV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)[CH2-].Cl[Zn+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-2-oxoethylzinc chloride, 0.50 M in Ether | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B6327622.png)

![N-[4-(Bromomethyl)-2-benzothiazolyl]-carbamic acid 1,1-dimethylethyl ester](/img/structure/B6327636.png)


![3-[(Benzyloxy)methyl]-2-fluorocyclobutan-1-one](/img/structure/B6327655.png)







